![molecular formula C14H19ClN2O B5701180 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of amides and is structurally similar to the well-known analgesic drug, fentanyl. CPP has been studied extensively for its analgesic and anesthetic properties and has shown promising results in preclinical studies.
Mechanism of Action
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide exerts its analgesic and anesthetic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals, resulting in analgesia. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has anesthetic properties and can induce a state of unconsciousness by binding to the same receptor.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been shown to have a potent analgesic effect that is comparable to fentanyl. It has also been shown to have anesthetic properties and can induce a state of unconsciousness. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a short duration of action, which makes it suitable for use in short surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a low potential for addiction and dependence, which makes it a safer alternative to other opioid analgesics.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a potent analgesic effect and can be used as a positive control in pain studies. However, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several limitations. It has a short duration of action, which limits its use in long surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has a narrow therapeutic window, which makes it difficult to dose accurately.
Future Directions
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be developed into a novel analgesic and anesthetic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide to determine the optimal dosing regimen. Additionally, studies should be conducted to investigate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide in clinical trials, with the aim of developing it into a safe and effective analgesic and anesthetic agent.
Synthesis Methods
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide can be synthesized by reacting 4-(1-pyrrolidinyl)aniline with 3-chloro-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide as a white crystalline solid with a high purity.
Scientific Research Applications
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a potent analgesic effect that is comparable to fentanyl, which is a commonly used opioid analgesic. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has also been studied for its anesthetic properties and has shown promising results in animal studies.
properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)14(18)16-11-5-6-13(12(15)9-11)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVEECRYCRMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


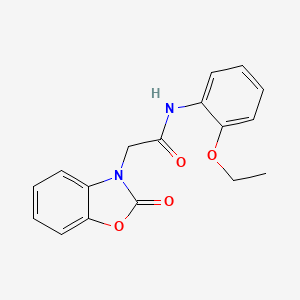

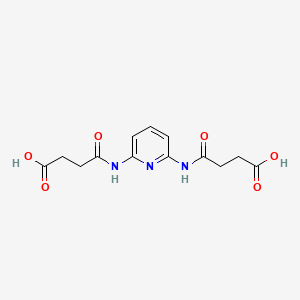
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
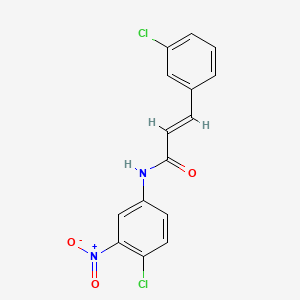
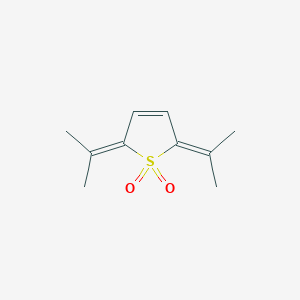
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
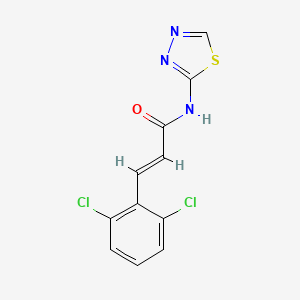
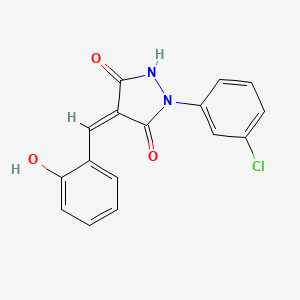
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)